molecular formula C9H8FNS2 B15290001 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole

2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole

Cat. No.: B15290001
M. Wt: 213.3 g/mol
InChI Key: WMULAASIZYWFJR-UHFFFAOYSA-N
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Description

2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluoroethylsulfanyl group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole typically involves the introduction of the fluoroethylsulfanyl group to the benzothiazole core. One common method is the nucleophilic substitution reaction where a suitable benzothiazole derivative reacts with a fluoroethylsulfanyl reagent under controlled conditions. The reaction may require the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the fluoroethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the fluoroethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring.

Scientific Research Applications

2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole involves its interaction with molecular targets in biological systems. The fluoroethylsulfanyl group may enhance the compound’s ability to interact with specific enzymes or receptors, leading to its observed effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-1,3-benzothiazole
  • 2-(Ethylsulfanyl)-1,3-benzothiazole
  • 2-(Chloroethylsulfanyl)-1,3-benzothiazole

Uniqueness

2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole is unique due to the presence of the fluoroethylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8FNS2

Molecular Weight

213.3 g/mol

IUPAC Name

2-(1-fluoroethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C9H8FNS2/c1-6(10)12-9-11-7-4-2-3-5-8(7)13-9/h2-6H,1H3

InChI Key

WMULAASIZYWFJR-UHFFFAOYSA-N

Canonical SMILES

CC(F)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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